molecular formula C16H19N3O3 B2378164 6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930017-01-9

6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2378164
CAS No.: 930017-01-9
M. Wt: 301.346
InChI Key: FXSFMYTXKXGGCT-UHFFFAOYSA-N
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Description

6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d]pyrimidine core with hydroxypropyl and p-tolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the hydroxypropyl and p-tolyl groups through selective functionalization reactions. Key steps may include:

    Cyclization Reactions: Formation of the pyrrolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the p-tolyl group via electrophilic aromatic substitution.

    Hydroxypropylation: Addition of the hydroxypropyl group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-d]pyrimidine core or the substituents.

    Substitution: The aromatic p-tolyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions on the p-tolyl group can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.

Industry

In industry, this compound could be used in the development of advanced materials with unique properties. Its structural versatility allows for the design of materials with specific functions, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets in biological systems. The hydroxypropyl and p-tolyl groups may facilitate binding to specific proteins or enzymes, modulating their activity. The pyrrolo[3,4-d]pyrimidine core can interact with nucleic acids or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-hydroxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
  • 6-(2-hydroxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
  • 6-(2-hydroxypropyl)-4-(p-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Uniqueness

The uniqueness of 6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione lies in its specific combination of substituents and core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Biological Activity

6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 930017-01-9) is a synthetic compound characterized by its unique pyrrolo[3,4-d]pyrimidine core structure. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and possible anti-cancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The molecular formula of the compound is C16H19N3O3C_{16}H_{19}N_{3}O_{3}, with a molecular weight of 301.34 g/mol. Its structure includes a hydroxypropyl group and a p-tolyl substituent that may influence its biological interactions.

PropertyValue
Molecular Formula C₁₆H₁₉N₃O₃
Molecular Weight 301.34 g/mol
CAS Number 930017-01-9

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets in biological systems. The hydroxypropyl and p-tolyl groups may enhance binding to proteins or enzymes, modulating their activity. The pyrrolo[3,4-d]pyrimidine core could also interact with nucleic acids or other biomolecules, influencing cellular processes.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds structurally similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related compounds have shown potent anti-inflammatory activity with low cytotoxicity, making them suitable candidates for drug development aimed at treating inflammatory diseases .

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The structural features of the compound could lead to selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies

  • Case Study on Anti-cancer Activity :
    A study evaluated the effects of a related pyrrolo[3,4-d]pyrimidine derivative on human cancer cell lines. The results indicated that these derivatives inhibited cell proliferation in a dose-dependent manner while showing minimal effects on non-cancerous cells .
  • Anti-inflammatory Effects in Animal Models :
    In an animal model of arthritis, the administration of a structurally similar compound demonstrated significant reductions in inflammation markers and pain scores compared to control groups . This suggests potential therapeutic applications for inflammatory conditions.

Properties

IUPAC Name

6-(2-hydroxypropyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-9-3-5-11(6-4-9)14-13-12(17-16(22)18-14)8-19(15(13)21)7-10(2)20/h3-6,10,14,20H,7-8H2,1-2H3,(H2,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSFMYTXKXGGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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